molecular formula C22H23N3O3 B14867786 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-ethoxyphenyl)acetamide

2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B14867786
M. Wt: 377.4 g/mol
InChI Key: OYHRDQBJGLBGJA-UHFFFAOYSA-N
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Description

2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-ethoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyridazine ring fused with a phenyl group and an acetamide moiety, making it a subject of interest for researchers exploring new chemical entities with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a diketone precursor under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Acetamide Moiety: The acetamide group is attached through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-ethoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Pharmacology: Investigation of its pharmacokinetic and pharmacodynamic properties for therapeutic applications.

    Materials Science: Exploration of its properties for use in organic electronics or as a building block for advanced materials.

    Biology: Study of its interactions with biological macromolecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. Alternatively, it may interact with receptors on the cell surface, triggering a cascade of intracellular signaling pathways that lead to a biological response.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide
  • 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-chlorophenyl)acetamide

Uniqueness

2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-ethoxyphenyl)acetamide is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C22H23N3O3/c1-4-28-19-9-7-18(8-10-19)23-21(26)14-25-22(27)12-11-20(24-25)17-6-5-15(2)16(3)13-17/h5-13H,4,14H2,1-3H3,(H,23,26)

InChI Key

OYHRDQBJGLBGJA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)C)C

Origin of Product

United States

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